(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol
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Overview
Description
(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic compound belonging to the class of cyclopenta[a]phenanthrenes This compound is characterized by its intricate structure, which includes multiple rings and stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a Diels-Alder reaction to form the cyclopenta[a]phenanthrene core, followed by various functional group modifications to introduce the desired substituents. The reaction conditions often include the use of catalysts, such as Lewis acids, and specific temperature and pressure settings to optimize the yield and selectivity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol is used as a model compound to study reaction mechanisms and stereochemistry. Its complex structure makes it an ideal candidate for exploring various synthetic methodologies and reaction pathways.
Biology
In biological research, this compound is investigated for its potential biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties. Studies often focus on understanding how the compound interacts with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Researchers investigate its efficacy and safety in treating various diseases and conditions, aiming to develop new drugs based on its structure.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for producing specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (3S,5S,8S,9S,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-ol
- (3S,8S,9S,10S,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10-(iodomethyl)-13-methyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Uniqueness
The uniqueness of (10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol lies in its specific stereochemistry and functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H48O |
---|---|
Molecular Weight |
388.7 g/mol |
IUPAC Name |
(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19?,20?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
QYIXCDOBOSTCEI-SCNVWPJGSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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